Cas no 948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide)

948910-03-0 structure
Nombre del producto:1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Propiedades químicas y físicas
Nombre e identificación
-
- Methanesulfonamide, 1-cyano-N-[(4-fluorophenyl)methyl]-
- 1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide
- 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
-
- Renchi: 1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2
- Clave inchi: QPISSNRRDYKYCK-UHFFFAOYSA-N
- Sonrisas: C(C#N)S(NCC1=CC=C(F)C=C1)(=O)=O
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191395-0.25g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.25g |
$481.0 | 2023-09-17 | |
Ambeed | A1065095-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$2412.0 | 2024-04-15 | |
Enamine | EN300-191395-0.1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.1g |
$337.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-500mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 500mg |
¥20466.00 | 2024-04-24 | |
1PlusChem | 1P01BH1P-1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$1262.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-10g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 10g |
$5224.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-50mg |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
$332.00 | 2024-04-19 | |
1PlusChem | 1P01BH1P-2.5g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 2.5g |
$2414.00 | 2023-12-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027520-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
¥17473.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-50mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
¥5695.00 | 2024-04-24 |
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Literatura relevante
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide) Productos relacionados
- 2680864-90-6(3-(2-Hydroxyethoxy)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}-1,2-oxazole-4-carboxylic acid)
- 1423024-82-1(3-Amino-2-methyl-2-(pyridin-4-ylmethyl)propanoic acid dihydrochloride)
- 866157-63-3(2-(2-Fluoro-5-methylanilino)-2-4-(1H-1,2,4-triazol-1-yl)phenylacetonitrile)
- 1095574-94-9((7-chloro-1,3-benzothiazol-2-yl)methanamine)
- 2169040-24-6(2-(3,5-difluoropyridin-4-yl)morpholine)
- 946355-19-7(N-{4-(6-methoxy-2-methylpyrimidin-4-yl)aminophenyl}thiophene-2-carboxamide)
- 2172555-64-3(ethyl 3-(4-hydroxy-1-methylpiperidin-4-yl)azetidine-3-carboxylate)
- 898757-49-8(4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-methoxy benzophenone)
- 2172483-46-2(1-(cyclopropylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)
- 338770-01-7(5-Acetyl-1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:948910-03-0)1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide

Pureza:99%
Cantidad:1g
Precio ($):2171.0